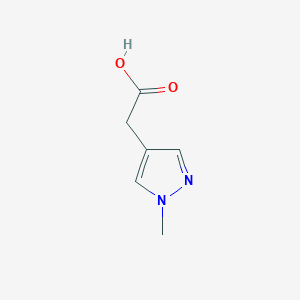

2-(1-methyl-1H-pyrazol-4-yl)acetic acid

Description

Propriétés

IUPAC Name |

2-(1-methylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-4-5(3-7-8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVVXBWFAPQPDCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152582-56-3 | |

| Record name | 2-(1-methyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 1-methyl-1H-pyrazole with chloroacetic acid under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

2-(1-Methyl-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Applications De Recherche Scientifique

Structural Characteristics

- Molecular Formula : C6H8N2O2

- Molecular Weight : Approximately 140.14 g/mol

- SMILES Notation : CN1C=C(C=N1)CC(=O)O

- InChI Key : CVVXBWFAPQPDCQ-UHFFFAOYSA-N

The compound features a pyrazole ring, which enhances its biological activity and interaction with various molecular targets. Its structural uniqueness allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.

Biological Activities

Research indicates that 2-(1-methyl-1H-pyrazol-4-yl)acetic acid exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : The compound has been investigated for its potential to modulate inflammatory responses, which could be beneficial in treating conditions like arthritis.

- Antitumor Activity : Preliminary studies suggest that it may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate for synthesizing various pharmaceuticals. Its ability to form stable complexes with biological targets enhances its utility in drug design.

Case Study : A study explored the synthesis of novel pyrazole derivatives incorporating this acid, leading to compounds with improved efficacy against specific cancer types. These derivatives showed enhanced binding affinity to target proteins involved in tumor growth regulation.

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structural properties allow it to act as an effective ligand in binding studies.

Case Study : Research involving enzyme kinetics demonstrated that this compound can inhibit specific enzymes related to metabolic disorders. This finding highlights its potential as a therapeutic agent for conditions like diabetes.

Mécanisme D'action

The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can form hydrogen bonds and cation-π interactions with its targets, leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Key Differences and Research Findings

Electronic and Steric Effects

- Methyl vs. Phenyl Substituents : The phenyl analog (C₁₁H₁₀N₂O₂) exhibits increased hydrophobicity (logP ~1.8 vs. ~0.5 for the methyl variant), enhancing membrane permeability but reducing aqueous solubility .

Physicochemical and Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters (Estimated)

| Compound | logP | PSA (Ų) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|

| This compound | 0.48 | 65.7 | 3.2 (pH 7.4) | Moderate (CYP3A4 substrate) |

| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | 1.82 | 65.7 | 0.9 (pH 7.4) | Low (CYP2D6 oxidation) |

| Methyl 2-(1,3-dimethylpyrazol-4-yl)acetate | 1.12 | 55.1 | 5.6 (DMSO) | High (ester hydrolysis) |

- logP : Calculated using fragment-based methods; higher values correlate with increased lipophilicity.

- Polar Surface Area (PSA) : Influences blood-brain barrier penetration; values >60 Ų suggest low CNS availability.

Activité Biologique

2-(1-methyl-1H-pyrazol-4-yl)acetic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazole ring, which is known for its versatile biological activity. Its molecular formula is , and it has a molecular weight of 168.15 g/mol. The presence of the pyrazole moiety contributes significantly to its pharmacological profile.

Anticancer Activity

Research indicates that compounds containing the pyrazole structure exhibit notable anticancer properties. For instance, studies have shown that derivatives of pyrazole can induce apoptosis in various cancer cell lines through mechanisms such as the inhibition of anti-apoptotic proteins .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | A549 | 10 | Induction of apoptosis |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | H460 | 6.76 | Inhibition of anti-apoptotic proteins |

| Methyl 2-(4-(3-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenyl)acetate | HT-29 | 15 | Activation of pro-apoptotic pathways |

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity, particularly through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies using macrophages activated with lipopolysaccharide (LPS) showed that it reduced the production of nitric oxide (NO) and reactive oxygen species (ROS) .

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition | Concentration (µM) | Effectiveness (%) |

|---|---|---|---|

| This compound | TNF-α | 10 | 75 |

| Other Pyrazole Derivatives | IL-6 | 5 | 80 |

Neuroprotective Potential

Emerging evidence suggests that pyrazole derivatives may also possess neuroprotective properties by modulating cGMP signaling pathways. This modulation can enhance synaptic plasticity and memory performance, indicating potential applications in treating neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

In a study published in Nature, researchers evaluated the effects of various pyrazole derivatives on human cancer cell lines. The results indicated that compounds like this compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of pyrazole derivatives revealed that treatment with these compounds significantly decreased levels of inflammatory mediators in LPS-stimulated macrophages. The study highlighted the importance of the pyrazole moiety in mediating these effects through specific signaling pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(1-methyl-1H-pyrazol-4-yl)acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid moiety . Alternatively, coupling reactions using 1-methyl-1H-pyrazole borate esters with chloropyrimidine intermediates have been employed for derivatives . Optimization involves adjusting temperature (e.g., 80–100°C for cyclocondensation), solvent selection (DMF or dichloromethane), and stoichiometric ratios of reagents. Catalytic bases like triethylamine improve yields in coupling reactions .

Q. Which spectroscopic and analytical techniques are critical for structural elucidation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions and methyl group integration .

- IR Spectroscopy : Identification of carboxylic acid (C=O stretch ~1700 cm) and pyrazole ring vibrations .

- HRMS : Verification of molecular ion peaks and fragmentation patterns .

- X-ray Diffraction : Definitive structural confirmation via single-crystal analysis, refined using programs like SHELXL .

Q. How is purity ensured during synthesis, and what methods characterize impurities?

- Methodological Answer : Purity (>95%) is validated via HPLC with UV detection (λ = 254 nm) and H NMR integration of residual solvents or byproducts. Impurities (e.g., unreacted intermediates) are identified using HRMS and compared against synthetic pathways. Recrystallization in ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer : Regioselective substitution at the pyrazole 4-position is achieved using directing groups (e.g., borate esters) or blocking strategies. Computational modeling (DFT with B3LYP functionals) predicts transition-state energies to guide synthetic routes . For example, steric hindrance from the 1-methyl group directs electrophilic attacks to the 4-position .

Q. What computational methods are suitable for analyzing electronic properties and reactivity?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms accurately models electronic structures. Basis sets like 6-311++G(d,p) optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .

Q. How are structural contradictions resolved between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies (e.g., unexpected H NMR shifts) are resolved by cross-validating with X-ray crystallography. SHELXL refinement accounts for thermal motion and disorder in crystal structures, while solid-state NMR or variable-temperature studies reconcile dynamic effects in solution .

Q. What strategies elucidate structure-activity relationships (SAR) in fungicidal derivatives?

- Methodological Answer : Derivatives like 2-(1-methyl-1H-pyrazol-4-yl)pyrimidine-4-carboxamides are synthesized and tested against plant fungi (e.g., Rhizoctonia solani). SAR studies correlate substituent effects (e.g., electron-withdrawing groups on benzylamines) with bioactivity. IC values and molecular docking (using software like AutoDock) identify key interactions with fungal enzyme targets .

Data Analysis and Refinement

Q. How is the SHELX system applied in crystallographic refinement?

- Methodological Answer : SHELXL refines crystal structures by:

- Modeling Disorder : Splitting occupancy for disordered atoms (e.g., solvent molecules).

- Thermal Parameters : Anisotropic refinement of atomic displacement parameters.

- Validation : R-factor convergence (<5%) and analysis of residual electron density maps. Recent updates include constraints for hydrogen bonding and torsion angles .

Q. What statistical approaches handle variability in bioactivity data?

- Methodological Answer : Dose-response curves (log[inhibitor] vs. % inhibition) are fitted using nonlinear regression (e.g., GraphPad Prism). Outliers are assessed via Grubbs’ test, and IC values are reported with 95% confidence intervals. Triplicate experiments minimize variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.